2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine, also known as CF3-pyridine, is a pyridine-based compound that has gained significant attention in scientific research due to its unique properties. CF3-pyridine is a highly reactive compound that can be synthesized through various methods.
Scientific Research Applications
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential as a catalyst in organic reactions.
Mechanism of Action
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile or an electrophile, depending on the reaction conditions. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been shown to undergo reactions with various functional groups, including aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can bind to certain receptors in the brain and modulate their activity. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has several advantages for lab experiments, including its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and as a catalyst in organic reactions. However, 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that requires careful handling and storage. It can also be difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine. One area of research is the development of new synthetic methods for 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its derivatives. Another area of research is the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine's potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its potential as a therapeutic agent.
Synthesis Methods
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethyl lithium and 2-chlorophenol with sodium hydride. Another method involves the reaction of 2-chloropyridine with trifluoromethyl iodide and 2-chlorophenol with potassium carbonate. The synthesis of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
properties
IUPAC Name |
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYZBDMMWHPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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